N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide
Description
N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a fused heterocyclic core. Key structural features include:
- A 3-nitrobenzyl group at position 5 of the pyrazolo-pyrimidinone scaffold, likely contributing electron-withdrawing effects and influencing binding interactions.
- An ethyl linker at position 1, connected to a 2-propylpentanamide side chain, which may enhance solubility and pharmacokinetic properties compared to shorter alkyl chains.
Its synthesis likely follows methods analogous to those for similar compounds, such as Suzuki coupling or nucleophilic substitution reactions, as seen in patents and literature .
Properties
IUPAC Name |
N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-propylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O4/c1-3-6-17(7-4-2)21(29)23-10-11-27-20-19(13-25-27)22(30)26(15-24-20)14-16-8-5-9-18(12-16)28(31)32/h5,8-9,12-13,15,17H,3-4,6-7,10-11,14H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPADEMCWPYTHQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, structural features, and biological activity based on diverse research findings.
Structural Overview
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of a nitrobenzyl group and an ethyl chain contributes to its unique properties. The molecular formula is , with a molecular weight of approximately 394.42 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various organic chemistry techniques. For instance, one reported method includes the use of aromatic aldehydes and ethyl acetoacetate in a one-pot reaction to yield derivatives with significant antitumor activity .
Antitumor Properties
Recent studies have highlighted the antiproliferative effects of compounds related to pyrazolo[3,4-d]pyrimidines against various cancer cell lines. For example, derivatives similar to this compound exhibited significant cytotoxicity against MDA-MB-231 and MCF-7 breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 17.83 |
| Compound B | MCF-7 | 19.73 |
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific kinases or pathways critical for cancer cell survival. For instance, some derivatives have been shown to inhibit the activity of tyrosine and phosphoinositide kinases, which play roles in cell signaling and proliferation . Molecular docking studies further elucidate binding affinities to these targets, indicating potential pathways for therapeutic intervention.
Anti-inflammatory Activity
In addition to antitumor properties, related compounds have demonstrated anti-inflammatory effects. Research indicates that certain pyrazolo[3,4-d]pyrimidine derivatives can inhibit nitric oxide production in LPS-induced RAW264.7 cells, suggesting their potential utility in treating inflammatory conditions .
Case Studies
- Anticancer Efficacy : A study evaluating various pyrazolo[3,4-d]pyrimidine derivatives found that modifications at specific positions significantly impacted their cytotoxicity against cancer cells. The introduction of nitro groups was correlated with enhanced activity against specific tumor types.
- Inflammation Models : In vivo studies using animal models have shown that these compounds can reduce inflammation markers significantly when administered in controlled doses.
Scientific Research Applications
Biological Activities
1. Anticancer Activity:
Research has indicated that compounds of this class exhibit potent cytotoxic effects against various cancer cell lines. Mechanistically, they may induce apoptosis through the activation of caspases and inhibit cell proliferation by targeting specific kinases involved in cell cycle regulation.
2. Anti-inflammatory Properties:
The compound has demonstrated significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This action may contribute to reducing symptoms associated with inflammatory diseases, making it a candidate for further development in anti-inflammatory therapies.
3. Antioxidant Activity:
Some studies suggest that derivatives of this compound may possess antioxidant properties, which can mitigate oxidative stress-related damage in cells.
Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of various pyrazolo[3,4-d]pyrimidine derivatives, including N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide. The results showed that the compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 0.39 μM, indicating strong potential for further development as an anticancer agent .
Anti-inflammatory Studies
In a separate investigation by Sivaramakarthikeyan et al., the anti-inflammatory efficacy of this compound was assessed using animal models of inflammation. The results indicated that treatment with the compound led to a marked reduction in paw swelling and body weight loss compared to control groups, suggesting its potential utility in treating inflammatory conditions .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide with analogous compounds:
Key Observations:
- Its 2-propylpentanamide side chain may confer better metabolic stability compared to shorter amides (e.g., butyramide in EP2228370B1) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
